4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide
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Overview
Description
Reactants: Benzimidazole derivative, isothiocyanate
Conditions: Mild heating, solvent (e.g., ethanol)
Reaction: Nucleophilic addition to form the carbamothioyl derivative
Step 3: Methylation of Benzamide
Reactants: Benzimidazole-carbamothioyl derivative, methylating agent (e.g., methyl iodide)
Conditions: Basic medium, room temperature
Reaction: Alkylation to introduce the methyl group
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide typically involves multi-step organic reactions One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
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Step 1: Synthesis of Benzimidazole Core
Reactants: o-phenylenediamine, carboxylic acid
Conditions: Acidic medium, elevated temperature
Reaction: Condensation reaction to form benzimidazole
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the benzimidazole core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound could be explored for similar applications, given its structural features.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for developing new drugs. Benzimidazole derivatives have shown promise in treating diseases like cancer, bacterial infections, and viral infections.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The carbamothioyl group may enhance binding affinity or specificity, while the methyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: A methylated derivative with enhanced biological activity.
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide: A similar compound lacking the methyl group, used for comparison in activity studies.
Uniqueness
4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is unique due to the presence of both the carbamothioyl and methyl groups, which may confer distinct biological and chemical properties. These modifications can enhance the compound’s stability, reactivity, and specificity for certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14N4O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H14N4O2S/c1-9-2-4-10(5-3-9)14(21)20-16(23)17-11-6-7-12-13(8-11)19-15(22)18-12/h2-8H,1H3,(H2,18,19,22)(H2,17,20,21,23) |
InChI Key |
LBOIGWDCWAKIBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
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